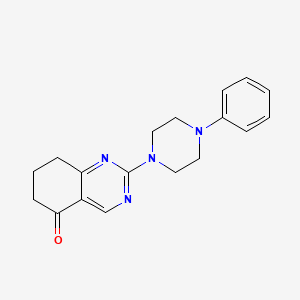
4-(2-isopropyl-5-methylphenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-isopropyl-5-methylphenoxy)benzonitrile, commonly known as IMD-0354, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival, making IMD-0354 a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications:
- Kanemasa, Nishiuchi, and Wada (1992) discussed the synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline, illustrating the utility of benzonitrile oxides in organic synthesis (S. Kanemasa, M. Nishiuchi, & E. Wada, 1992).
Material Science and Polymer Research:
- Keller and Dominguez (2005) synthesized a high-temperature resorcinol-based phthalonitrile polymer, demonstrating the potential of benzonitrile derivatives in creating thermally stable polymers (T. Keller & D. Dominguez, 2005).
- Güngördü Solǧun, Yildiko, and Ağırtaş (2022) explored the photophysical and photochemical properties of zinc phthalocyanine with 2-(2-isopropyl-5-methylphenoxy)phenoxy peripheral groups (D. Güngördü Solǧun, Ü. Yildiko, & M. Ağırtaş, 2022).
Medical and Biological Research:
- Hu, Brasseur, Yıldız, van Lier, and Leznoff (1998) evaluated hydroxyphthalocyanines as potential agents for photodynamic therapy in cancer treatment (Mougang Hu et al., 1998).
- Koop (1986) studied the hydroxylation of p-nitrophenol by rabbit ethanol-inducible cytochrome P-450 isozyme 3a, showing the relevance of benzonitrile derivatives in enzymatic reactions (D. Koop, 1986).
Eigenschaften
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12(2)16-9-4-13(3)10-17(16)19-15-7-5-14(11-18)6-8-15/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELTWSIOLALSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5575397.png)
![4-[(cycloheptylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5575402.png)

![5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5575421.png)
![4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B5575423.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5575433.png)
![N-{3-[(2-fluorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5575438.png)
![4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5575449.png)
![8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5575460.png)
![N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5575467.png)



![3-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5575498.png)
